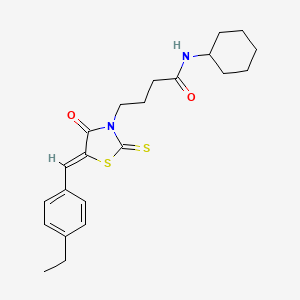

(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2S2/c1-2-16-10-12-17(13-11-16)15-19-21(26)24(22(27)28-19)14-6-9-20(25)23-18-7-4-3-5-8-18/h10-13,15,18H,2-9,14H2,1H3,(H,23,25)/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUFEKGYLMMAHH-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C27H32N2O2S2

- Molar Mass : 480.69 g/mol

- CAS Number : 315244-12-3

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. It reduces levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from damage .

- Tyrosinase Inhibition : Studies demonstrate that this compound acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition may offer therapeutic benefits in treating hyperpigmentation disorders .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of thiazolidinone compounds, including this one, exhibit moderate antibacterial activity against various pathogens, indicating potential use in treating infections .

Antioxidant Activity

A recent study evaluated the antioxidant capacity of several thiazolidinone derivatives, including our compound of interest. The results indicated that it significantly decreased oxidative stress markers in vitro, showcasing its potential as an antioxidant agent.

Tyrosinase Inhibition

In a comparative study, the compound exhibited a potent inhibitory effect on mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid. The structure-activity relationship (SAR) analysis suggested that specific substituents on the thiazolidinone ring enhance its binding affinity to the enzyme active site .

Antimicrobial Activity

The compound was tested against a panel of bacterial strains using minimum inhibitory concentration (MIC) assays. It demonstrated moderate antibacterial effects, particularly against Gram-positive bacteria. Further optimization of the structure could enhance its antimicrobial efficacy .

Case Studies

- Case Study on Melanin Production : In B16F10 melanoma cells, treatment with this compound resulted in a dose-dependent decrease in melanin synthesis. This suggests its potential application in skin-whitening formulations .

- Case Study on Oxidative Stress : A model using human fibroblasts exposed to oxidative stress demonstrated that treatment with the compound reduced cell death and improved cell viability compared to untreated controls, indicating protective effects against oxidative damage .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activity, which can be attributed to its structural features. Research indicates that derivatives of thiazolidinones, similar to this compound, often demonstrate various pharmacological effects, including:

- Antimicrobial Activity : Compounds with thiazolidinone structures are known for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.

- Antioxidant Properties : The presence of specific substituents enhances the antioxidant capacity of the compound, which could be beneficial in preventing oxidative stress-related diseases.

Biological Interaction Studies

Interaction studies reveal that (Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide may interact with various biological targets. These interactions can lead to the modulation of biochemical pathways, contributing to its therapeutic potential:

| Biological Target | Mode of Interaction | Potential Outcome |

|---|---|---|

| Enzymes | Inhibition | Reduced metabolic activity |

| Receptors | Binding | Altered signal transduction |

| DNA/RNA | Intercalation | Inhibition of replication |

Synthesis and Optimization

The synthesis of this compound can be achieved through several methods, often involving optimization techniques to enhance yield and purity. The synthesis typically employs various solvents and catalysts that facilitate the formation of the desired compound while minimizing by-products.

Case Studies and Experimental Findings

Several studies have documented the biological activities associated with compounds similar to this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of thiazolidinone derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that compounds with similar structures displayed high antioxidant activity, as measured by their ability to scavenge free radicals. This supports the hypothesis that this compound could serve as a therapeutic agent in oxidative stress-related conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The most structurally analogous compound identified is 4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide (CAS 6590-38-1, referred to here as Compound A ) . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Lipophilicity : The 4-ethyl group in the target compound increases its lipophilicity (higher XlogP) compared to Compound A’s 4-methyl substituent. This may enhance membrane permeability but reduce aqueous solubility.

Polarity : Both compounds share similar TPSA values (~93.3 Ų), suggesting comparable hydrogen-bonding capacity and solubility profiles .

Research Findings and Hypotheses

Structure-Activity Relationship (SAR) :

- Substitution at the benzylidene 4-position (ethyl vs. methyl) can modulate target affinity. For instance, ethyl groups in similar compounds have shown enhanced inhibition of PTP1B, a diabetes-related enzyme .

- The cyclohexyl amide may improve pharmacokinetics by reducing rapid clearance compared to aryl amides like Compound A.

Computational Predictions :

- Molecular docking studies suggest that the target compound’s ethyl group could occupy a hydrophobic pocket in enzyme active sites more effectively than Compound A’s methyl group.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-ethylbenzaldehyde, 2-thioxothiazolidin-4-one, NaOAc | Glacial acetic acid | 7–10 | 85–90 |

| 2 | EDC, HOBt, N-cyclohexyl-4-aminobutanamide | DMF | 12–24 | 70–75 |

What spectroscopic methods are used to confirm the Z-configuration of the benzylidene moiety?

Category: Basic

Answer:

- 1H NMR : The benzylidene proton (CH=N) appears as a singlet at δ 7.8–8.2 ppm. NOESY correlations between this proton and adjacent aromatic protons or the thioxothiazolidinone ring confirm the Z-configuration .

- 13C NMR : The carbonyl (C=O) resonance at ~175–180 ppm and thiocarbonyl (C=S) at ~195–200 ppm are critical markers.

- X-ray crystallography : Definitive structural confirmation, though limited by crystal growth challenges .

How is the compound screened for biological activity in academic research?

Category: Basic

Answer:

Standard assays include:

Q. Table 2: Example Bioactivity Data

| Assay | Cell Line/Strain | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.5 ± 1.2 | |

| Antibacterial | S. aureus | 25.0 ± 2.1 |

How can researchers optimize reaction yields for large-scale synthesis?

Category: Advanced

Answer:

- Catalyst screening : Replace NaOAc with pyrrolidine or morpholine to enhance condensation efficiency .

- Solvent optimization : Use ethanol/water mixtures (9:1) for recrystallization to improve purity and yield .

- Microwave-assisted synthesis : Reduce reaction time from 10 hours to 30 minutes while maintaining >80% yield .

How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

Category: Advanced

Answer:

- Dynamic NMR studies : Assess temperature-dependent shifts to rule out tautomerism or rotameric interconversion .

- DFT calculations : Compare experimental NMR data with computed spectra (B3LYP/6-31G* level) to validate assignments .

- Alternative techniques : Use HSQC and HMBC to confirm long-range correlations and resolve ambiguities .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Category: Advanced

Answer:

- Analog synthesis : Modify the 4-ethylbenzylidene group (e.g., halogenation, methoxy substitution) and assess bioactivity changes .

- Pharmacophore modeling : Identify critical moieties (e.g., thioxothiazolidinone core, cyclohexyl group) using software like Schrödinger .

- Protease inhibition assays : Test interactions with target enzymes (e.g., HDACs, kinases) to map functional group contributions .

How is the compound’s stability assessed under physiological conditions?

Category: Advanced

Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .

- Plasma stability : Incubate with human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS .

- Light/heat stability : Expose to UV light (254 nm) or 40–60°C for 48 hours to simulate storage conditions .

What computational methods support molecular docking studies?

Category: Advanced

Answer:

- Protein preparation : Retrieve target structures (e.g., PDB ID 1MVR for HDAC8) and optimize with molecular dynamics (AMBER).

- Docking software : Use AutoDock Vina or Glide (Schrödinger) with flexible ligand sampling. Validate poses with MM-GBSA scoring .

- MD simulations : Run 100-ns trajectories (NAMD) to assess binding stability and identify key residues .

How are analytical methods validated for purity assessment?

Category: Advanced

Answer:

- HPLC validation : Establish linearity (R² > 0.995), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

- Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns using HRMS (Q-TOF) .

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., Δ < 0.4%) .

How does this compound compare to analogs with different substituents (e.g., 4-fluorobenzylidene)?

Category: Advanced

Answer:

- Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity but reduce solubility.

- Bulkier substituents (e.g., cyclohexyl vs. phenyl) improve target selectivity but may lower bioavailability .

- Polar groups (e.g., -OH, -COOH) increase water solubility but may destabilize the Z-configuration .

Q. Table 3: Comparative Bioactivity of Analogs

| Substituent | Anticancer IC50 (µM) | Antibacterial MIC (µM) |

|---|---|---|

| 4-Ethyl | 12.5 | 25.0 |

| 4-Fluoro | 8.2 | 18.4 |

| 4-Methoxy | 15.3 | 32.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.